

# Spectroscopic Profile of 2-(Pyridin-3-yloxy)ethanamine: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Pyridin-3-yloxy)ethanamine

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This technical guide provides an in-depth overview of the spectroscopic data for the compound **2-(Pyridin-3-yloxy)ethanamine**, a molecule of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring this type of data are also provided.

## Chemical Structure and Properties

**2-(Pyridin-3-yloxy)ethanamine**, with the molecular formula  $C_7H_{10}N_2O$  and a molecular weight of 138.17 g/mol, features a pyridine ring linked to an ethanamine moiety through an ether bond.<sup>[1]</sup> Its IUPAC name is 2-(pyridin-3-yloxy)ethan-1-amine, and it is also known by synonyms such as 3-(2-aminoethoxy)pyridine.<sup>[1]</sup> The presence of the pyridine ring, a common scaffold in pharmaceuticals, and the primary amine group suggests its potential for various biological activities.<sup>[1]</sup>

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O
Molecular Weight	138.17 g/mol <a href="#">[1]</a>
IUPAC Name	2-(pyridin-3-yloxy)ethan-1-amine <a href="#">[1]</a>
CAS Number	310880-25-2 <a href="#">[1]</a>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) NMR spectral data for **2-(Pyridin-3-yloxy)ethanamine**.

### <sup>1</sup>H NMR Data (Predicted)

The predicted <sup>1</sup>H NMR spectrum of **2-(Pyridin-3-yloxy)ethanamine** would exhibit distinct signals corresponding to the protons on the pyridine ring and the ethanamine side chain.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.5 - 6.8	m	4H	Pyridine ring protons
4.1 - 3.7	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
3.2 - 2.8	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
2.0 - 1.5	br s	2H	-NH <sub>2</sub>

### <sup>13</sup>C NMR Data (Predicted)

The predicted <sup>13</sup>C NMR spectrum would show signals for the five distinct carbon atoms in the pyridine ring and the two carbons of the ethanamine side chain.

Chemical Shift (ppm)	Assignment
155 - 140	Pyridine C-O
145 - 120	Pyridine C-H, C-N
65 - 70	-O-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
40 - 45	-O-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **2-(Pyridin-3-yloxy)ethanamine** are summarized below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500 - 3300	Medium, Broad	N-H stretch (primary amine)
3100 - 3000	Medium	Aromatic C-H stretch
3000 - 2800	Medium	Aliphatic C-H stretch
1600 - 1400	Strong	C=C and C=N stretching (pyridine ring)
1300 - 1000	Strong	C-O stretch (aryl ether)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **2-(Pyridin-3-yloxy)ethanamine**, the electron ionization (EI) mass spectrum would be expected to show the following key fragments.

m/z	Relative Abundance	Assignment
138	Moderate	$[M]^+$ (Molecular ion)[1]
95	High	$[M - CH_2CH_2NH_2]^+$ (Loss of ethanamine chain)[1]
79	Moderate	$[C_5H_5N]^+$ (Pyridine cation)[1]
44	High	$[CH_2CH_2NH_2]^+$ (Ethanamine fragment)[1]

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### NMR Spectroscopy

A sample of **2-(Pyridin-3-yloxy)ethanamine** would be dissolved in a deuterated solvent, typically chloroform-d ( $CDCl_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $DMSO-d_6$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard.  $^1H$  and  $^{13}C$  NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons. For  $^1H$  NMR, the spectral width would be set from 0 to 10 ppm, and for  $^{13}C$  NMR, from 0 to 200 ppm. Data would be processed using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

### IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000 to 400  $cm^{-1}$ , with a resolution of 4  $cm^{-1}$ . The resulting spectrum would be an average of multiple scans to improve the signal-to-noise ratio.

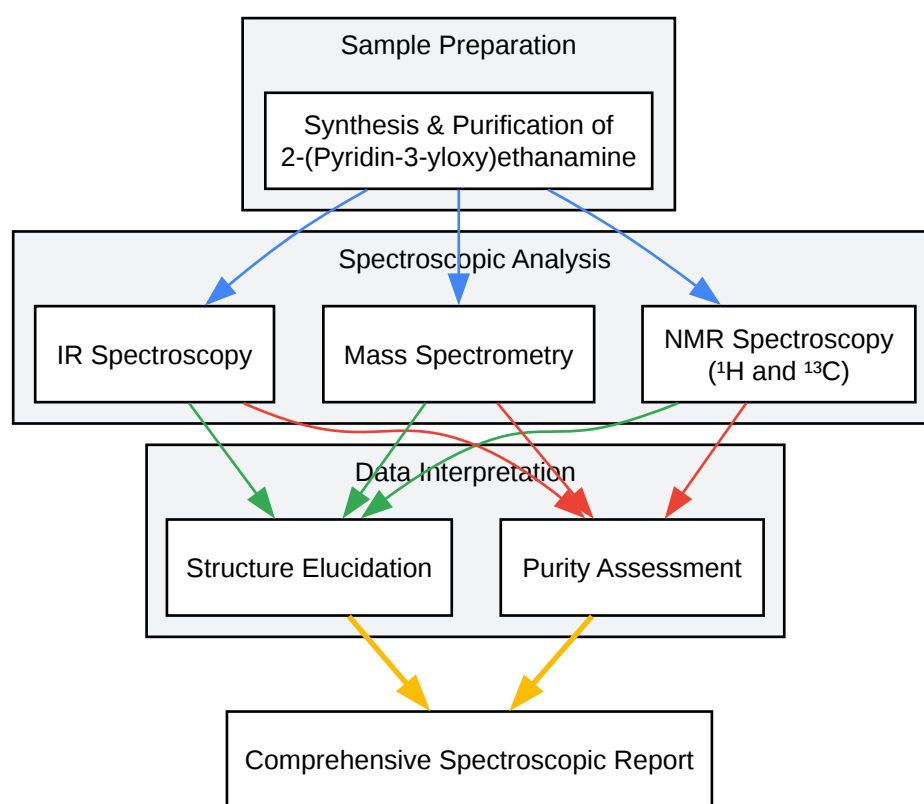
### Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer equipped with an electron ionization (EI) source. The sample would be introduced into the ion source, typically via a direct

insertion probe or after separation by gas chromatography. The electron energy would be set to 70 eV. The ions generated would be accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to generate a mass spectrum showing the mass-to-charge ratio ( $m/z$ ) of the molecular ion and its fragments.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-(Pyridin-3-yloxy)ethanamine**.



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Caption: General workflow for the spectroscopic analysis of **2-(Pyridin-3-yloxy)ethanamine**.

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## References

- 1. Buy 2-(Pyridin-3-yloxy)ethanamine | 310880-25-2 [smolecule.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-(Pyridin-3-yloxy)ethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244195#spectroscopic-data-of-2-pyridin-3-yloxy-ethanamine-nmr-ir-ms]

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